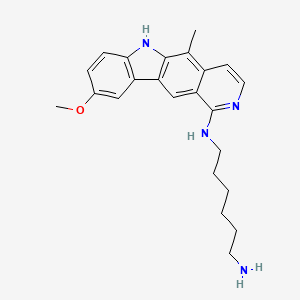
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a hexanediamine backbone with a substituted pyridocarbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, starting with the preparation of the pyridocarbazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-acetyl-5-methoxy-1-phenylsulphonylindole . The final step involves the coupling of the pyridocarbazole core with 1,6-hexanediamine under specific reaction conditions, often using catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as a cross-linking agent in epoxy resins.
Mecanismo De Acción
The mechanism of action of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets. The pyridocarbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the hexanediamine backbone can interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylenediamine: A simpler diamine with a hexamethylene backbone, used primarily in the production of nylon 66.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative of hexanediamine with additional methyl groups, used in various chemical syntheses.
Uniqueness
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its complex structure, which combines a hexanediamine backbone with a substituted pyridocarbazole moiety. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74861-71-5 |
|---|---|
Fórmula molecular |
C23H28N4O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C23H28N4O/c1-15-17-9-12-26-23(25-11-6-4-3-5-10-24)20(17)14-19-18-13-16(28-2)7-8-21(18)27-22(15)19/h7-9,12-14,27H,3-6,10-11,24H2,1-2H3,(H,25,26) |
Clave InChI |
DXDMBTKHMAUUTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

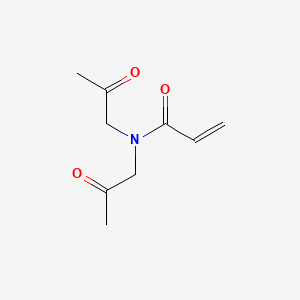

![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)

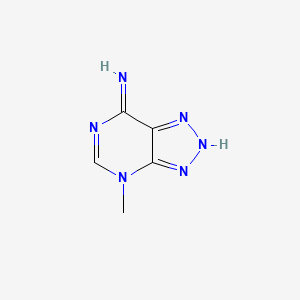
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
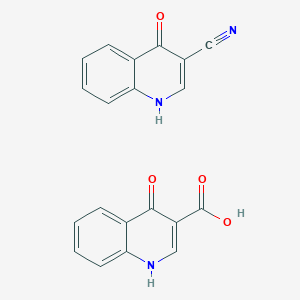
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
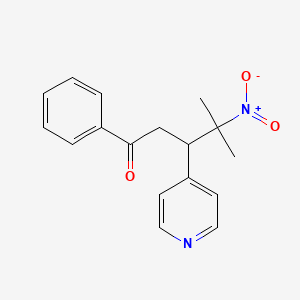
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)


